molecular formula C10H10O2 B1211090 trans-Styrylacetic acid CAS No. 2243-53-0

trans-Styrylacetic acid

Cat. No.: B1211090
CAS No.: 2243-53-0
M. Wt: 162.18 g/mol
InChI Key: PSCXFXNEYIHJST-UHFFFAOYSA-N
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Description

trans-Styrylacetic acid: , also known as 4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is characterized by a phenyl group attached to a butenoic acid moiety. This compound is known for its crystalline powder or needle-like appearance, which can range from white to yellow-brown in color .

Mechanism of Action

Target of Action

Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, primarily targets the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme plays a crucial role in the amidation of bioactive peptides, a process that often enhances the activity of the peptide.

Mode of Action

This compound acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase This means that the compound binds to the enzyme and undergoes a transformation, leading to the inactivation of the enzyme

Biochemical Analysis

Biochemical Properties

trans-Styrylacetic acid plays a significant role in biochemical reactions, particularly as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the conversion of C-terminal glycine-extended peptides to their active α-amidated products. The interaction between this compound and peptidylglycine α-hydroxylating monooxygenase is crucial for understanding its inhibitory effects and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phenylacetyl-CoA catabolon . This pathway encompasses the transformation of this compound into phenylacetyl-CoA, which is subsequently catabolized into general metabolites. The interaction of this compound with enzymes and cofactors in this pathway is crucial for understanding its metabolic significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Styrylacetic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture to facilitate the condensation and subsequent decarboxylation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Styrylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-Styrylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Phenylacetic acid
  • Cinnamic acid
  • 3-Phenylpropionic acid

Comparison: trans-Styrylacetic acid is unique due to its specific structure, which includes a phenyl group attached to a butenoic acid moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds like phenylacetic acid and cinnamic acid. For example, the presence of the double bond in this compound allows for additional reactivity, such as electrophilic addition reactions, which are not possible with phenylacetic acid .

Properties

IUPAC Name

(E)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXFXNEYIHJST-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959161
Record name trans-Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-58-5, 2243-53-0
Record name (3E)-4-Phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-3-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Butenoic acid, 4-phenyl-, (3E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BUTENOIC ACID, 4-PHENYL-, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?

A: Research indicates that hybrid materials synthesized using this compound exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.

Q2: Can this compound be used as a precursor in the synthesis of more complex molecules?

A: Yes, this compound serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of this compound.

Q3: How is this compound involved in biological systems?

A: this compound is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including this compound, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of this compound in the breakdown and utilization of specific molecules within biological systems.

Q4: What are the potential applications of hybrid materials containing this compound in material science?

A: The research highlights the use of this compound in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.

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